5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
5-METHYL-3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a naphthylmethylthio substituent at the 3-position and a methyl group at the 5-position. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Fusing the Triazole and Pyrimidine Rings: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of the Naphthylmethylthio Group: The naphthylmethylthio group is introduced via a nucleophilic substitution reaction, where a naphthylmethylthiol reacts with the intermediate compound.
Methylation: The final step involves the methylation of the 5-position on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-METHYL-3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound’s unique properties make it suitable for use in materials science and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-METHYL-3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties.
Uniqueness
5-METHYL-3-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its naphthylmethylthio group and methylation at the 5-position differentiate it from other similar compounds, potentially enhancing its bioactivity and making it a valuable compound for further research.
Properties
Molecular Formula |
C17H14N4OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-methyl-3-(naphthalen-1-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H14N4OS/c1-11-9-15(22)18-16-19-20-17(21(11)16)23-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,18,19,22) |
InChI Key |
NOMLDWPQHIOBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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